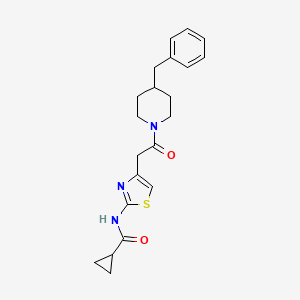

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and a cyclopropane carboxamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways .

Pharmacokinetics

Its structure suggests it may have good solubility and permeability, which could potentially lead to good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-benzylpiperidine through the reductive amination of benzylamine with piperidine.

Thiazole Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-bromoacetophenone with thiourea to form 2-aminothiazole.

Coupling Reaction: The final step involves coupling the piperidine intermediate with the thiazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

化学反応の分析

Types of Reactions

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted piperidine or thiazole derivatives.

科学的研究の応用

NMDA Receptor Antagonism

One of the significant applications of this compound is its role as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function. Compounds that modulate these receptors can be beneficial in treating neurodegenerative diseases such as Alzheimer's and conditions like schizophrenia. Research indicates that derivatives of this compound may exhibit neuroprotective effects by inhibiting excitotoxicity associated with NMDA receptor overactivation .

Antidepressant Activity

Studies have shown that compounds similar to N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can exhibit antidepressant-like activity in animal models. The mechanism may involve the modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation. This suggests potential for developing new antidepressants that target specific neurochemical pathways .

Anti-cancer Properties

Research has indicated that thiazole derivatives possess anti-cancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, indicating a potential pathway for therapeutic development .

Case Study 1: Neuroprotection in Models of Excitotoxicity

A study investigated the effects of a related compound on neuronal survival in models of excitotoxicity induced by NMDA receptor activation. The results demonstrated significant neuroprotective effects, suggesting that compounds with similar structures could be developed for therapeutic use in neurodegenerative disorders .

Case Study 2: Antidepressant Effects in Rodent Models

In a controlled study, rodents treated with this compound showed reduced depressive-like behaviors compared to control groups. The study highlighted changes in serotonin levels, indicating a mechanism through which the compound exerts its antidepressant effects .

Case Study 3: Cytotoxicity Against Cancer Cell Lines

Investigations into the cytotoxic effects of thiazole derivatives revealed that this compound exhibited selective toxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing anti-cancer therapies that minimize side effects .

類似化合物との比較

Similar Compounds

4-benzylpiperidine derivatives: These compounds share the piperidine ring and benzyl group, but differ in other functional groups.

Thiazole derivatives: Compounds containing the thiazole ring, but with different substituents.

Cyclopropane carboxamide derivatives: Compounds with the cyclopropane carboxamide moiety, but different ring systems.

Uniqueness

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C21H25N3O2S

- Molecular Weight : 383.5 g/mol

- CAS Number : 921844-88-4

This structure features a thiazole ring, a cyclopropane carboxamide moiety, and a benzylpiperidine segment, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. It primarily acts as a monoamine releasing agent , selectively increasing the release of dopamine and norepinephrine while having a lesser effect on serotonin. This selectivity suggests potential applications in treating neurological disorders such as depression and anxiety.

Pharmacological Effects

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of thiazole-based compounds, it was found that modifications in the piperidine structure significantly enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compound exhibited an IC50 value of 2.32 µg/mL, indicating strong antitumor activity .

Case Study: Neuropharmacological Evaluation

A comparative study on various 4-benzylpiperidine derivatives revealed that those with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to longer linkers. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy against neurological disorders .

特性

IUPAC Name |

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-19(13-18-14-27-21(22-18)23-20(26)17-6-7-17)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLFEZQXGBNUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。